molecular formula C10H8BrN B129012 2-Bromo-3-(4-cyanophenyl)-1-propene CAS No. 148252-40-8

2-Bromo-3-(4-cyanophenyl)-1-propene

Cat. No. B129012
M. Wt: 222.08 g/mol
InChI Key: VYLJXFRHNXADQN-UHFFFAOYSA-N
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Description

The compound "2-Bromo-3-(4-cyanophenyl)-1-propene" is a brominated propene derivative with a cyanophenyl group attached. While the provided papers do not directly discuss this specific compound, they do provide insights into similar brominated propene derivatives and their chemical behavior, which can be extrapolated to understand the properties and reactivity of "2-Bromo-3-(4-cyanophenyl)-1-propene" .

Synthesis Analysis

The synthesis of brominated propene derivatives can involve the treatment of related compounds with bromine, followed by other reagents to achieve the desired substitution pattern. For example, allyl phenyl sulfide can be treated with bromine and aqueous sodium hydroxide to yield 2-phenylthio-3-bromopropene . This suggests that a similar approach could be used to synthesize "2-Bromo-3-(4-cyanophenyl)-1-propene" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of brominated propene derivatives can be complex, with the possibility of different conformers. For instance, 2-bromo-3-chloro-1-propene exhibits a mixture of conformers in the gas phase, with the anti conformer being more stable . The steric repulsion between substituents can also affect the coplanarity of the molecule, as seen in the case of 2-bromo, 4'-dimethylamino, α-cyanostilbene . These findings highlight the importance of considering steric effects when analyzing the molecular structure of "2-Bromo-3-(4-cyanophenyl)-1-propene".

Chemical Reactions Analysis

Brominated propene derivatives can participate in various chemical reactions. For example, 3-bromo-2-trimethylsilyl-1-propene can react with electrophiles to yield functionalized vinylsilanes . This indicates that "2-Bromo-3-(4-cyanophenyl)-1-propene" may also undergo reactions with electrophiles, potentially leading to a range of functionalized products.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated propene derivatives can be influenced by their molecular structure. The presence of halogen atoms and other substituents can affect properties such as boiling point, melting point, and reactivity. The copolymers of styrene with ring-disubstituted propyl 2-cyano-3-phenyl-2-propenoates show decomposition in a two-step process, indicating thermal stability influenced by the substituents . This suggests that "2-Bromo-3-(4-cyanophenyl)-1-propene" may also exhibit unique thermal properties due to its bromo and cyanophenyl groups.

Scientific Research Applications

Copolymerization with Styrene

  • 2-Bromo-3-(4-cyanophenyl)-1-propene has been utilized in the preparation of novel trisubstituted ethylenes, specifically in ring-disubstituted propyl 2-cyano-3-phenyl-2-propenoates. These compounds have been copolymerized with styrene, leading to the formation of copolymers with distinct properties. The composition, structure, and decomposition behavior of these copolymers were extensively studied, providing valuable insights into their potential applications in materials science (Kharas et al., 2016).

Influence on Mesomorphic Properties

  • The compound has been a part of the study on the mesomorphic properties of bromo and cyano substituted diarylethanes. The research revealed how the bromo or cyano group, positioned in meta or para positions, affects the mesomorphic range and the clearing point. This is particularly relevant in the field of liquid crystal technology (Tinh, Zann, & Dubois, 1979).

Structural Analysis in Crystallography

  • A related compound, (E)-1-(2-Bromophenyl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one, has been analyzed in crystallography to understand its molecular structure, including dihedral angles and intermolecular interactions. Such studies are crucial for the development of new materials and understanding molecular interactions in solid states (Jasinski et al., 2010).

Reactivity Towards Electrophiles

  • The reactivity of compounds like 3-bromo-2-trimethylsilyl-1-propene towards various electrophiles has been explored. These studies contribute to synthetic chemistry, providing pathways for synthesizing functionally diverse compounds and intermediates for pharmaceuticals and materials science (Knockel & Normant, 1984).

Synthesis of Antimicrobial Agents

  • Research on the synthesis and characterization of substituted phenyl azetidines, starting with compounds like 2-(4-bromo phenyl) methyl cyanide, has highlighted the potential of these compounds in developing antimicrobial agents. This is significant in medicinal chemistry for designing new drugs and treatments (Doraswamy & Ramana, 2013).

Safety And Hazards

The safety data sheet (SDS) for 2-Bromo-3-(4-cyanophenyl)-1-propene is available5. However, the specific details about its safety and hazards are not provided in the search results.


Future Directions

The search results do not provide specific information about the future directions of 2-Bromo-3-(4-cyanophenyl)-1-propene.


Relevant Papers
The search results do not provide any relevant papers about 2-Bromo-3-(4-cyanophenyl)-1-propene.


Please note that this analysis is based on the information available in the search results, and it may not be comprehensive. For a more detailed analysis, please refer to specific scientific literature or consult a chemistry professional.


properties

IUPAC Name

4-(2-bromoprop-2-enyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrN/c1-8(11)6-9-2-4-10(7-12)5-3-9/h2-5H,1,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYLJXFRHNXADQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CC1=CC=C(C=C1)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70435683
Record name 2-BROMO-3-(4-CYANOPHENYL)-1-PROPENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70435683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-3-(4-cyanophenyl)-1-propene

CAS RN

148252-40-8
Record name 2-BROMO-3-(4-CYANOPHENYL)-1-PROPENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70435683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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